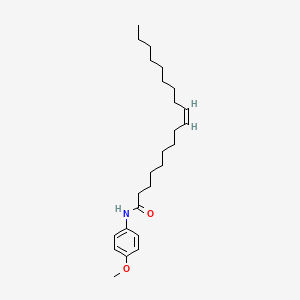

N-(4-methoxyphenyl)oleamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-methoxyphenyl)oleamide: is a chemical compound that belongs to the class of fatty acid amides. It is structurally characterized by the presence of an oleamide moiety linked to a 4-methoxyphenyl group. This compound is of interest due to its potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)oleamide typically involves the esterification of oleic acid to form methyl oleate, followed by the reaction of this ester with N-(4-methoxyphenyl)ethylamine in anhydrous methanol. The reaction is catalyzed by sodium methoxide . The product is then characterized using various spectroscopic techniques such as infrared spectroscopy (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the desired product in large quantities.

Chemical Reactions Analysis

Oxidative Cleavage under Aerobic Conditions

N-(4-Methoxyphenyl)oleamide undergoes oxidative cleavage in the presence of copper catalysts and molecular oxygen. A study demonstrated that under the following conditions:

-

Catalyst : Copper(II) acetate [Cu(OAc)2]

-

Ligand : 2,2'-Bipyridine (bpy)

-

Solvent : Toluene

-

Temperature : 80°C

-

Atmosphere : O2 balloon

the compound was converted to N-(4-Methoxyphenyl)formamide via cleavage of the oleoyl chain . The reaction did not proceed under an inert argon atmosphere, confirming the necessity of molecular oxygen. This transformation likely involves radical intermediates or metal-mediated oxidation of the unsaturated hydrocarbon chain.

Acid-Catalyzed Hydrolysis

While direct hydrolysis data for this compound is limited, analogous fatty acid amides are known to hydrolyze under strong acidic or basic conditions. For example:

-

Conditions : Trichloroacetic acid (TCA) in dichloromethane (DCM)

-

Reaction : Cleavage of trityl-protected intermediates to yield primary amines .

Reactivity in Synthetic Pathways

The compound is frequently observed as a side product in coupling reactions. For instance:

-

Reaction : Copper-catalyzed aerobic oxidative C–N bond cleavage of triazole intermediates.

This highlights its propensity to form during competitive reaction pathways, particularly in the presence of nitroarenes and transition-metal catalysts.

Mechanistic Insights

-

Oxidative Pathways : The copper catalyst likely facilitates electron transfer, enabling oxidation of the olefinic bond in the oleoyl chain. This aligns with observations in related oleamide derivatives .

-

Synthetic Byproduct Formation : Competing nucleophilic substitution or coupling reactions during synthesis (e.g., with nitroanisole) can lead to unintended amide products .

Degradation and Stability

The compound’s oleoyl chain makes it susceptible to oxidative degradation, while the methoxyphenyl group enhances lipophilicity, influencing its reactivity in biological and synthetic environments . No thermal decomposition data is available, but its solid-state stability is inferred from isolation as a crystalline powder .

Scientific Research Applications

Cannabinoid Receptor Modulation

Research indicates that N-(4-methoxyphenyl)oleamide acts as an agonist for cannabinoid receptors CB1 and CB2. This interaction suggests potential therapeutic effects in:

- Pain Perception : By modulating cannabinoid receptors, it may alleviate pain through endocannabinoid signaling pathways.

- Appetite Regulation : Its influence on the endocannabinoid system positions it as a candidate for appetite control and weight management.

- Sleep Modulation : Similar to oleamide, it may play a role in sleep induction and regulation.

Anti-inflammatory Properties

Studies have shown that this compound exhibits anti-inflammatory effects. It can modulate inflammatory markers such as TNF-alpha and IL-6, indicating potential use in treating chronic inflammatory conditions. This property is particularly relevant for conditions like arthritis and other inflammatory diseases.

Neuroprotection

The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to influence neuronal signaling pathways suggests it could be beneficial in conditions like Alzheimer's disease or multiple sclerosis.

Study on Weight Management

In a study involving obesity-induced mice, administration of this compound resulted in decreased food intake and body weight compared to control groups. This study highlighted the compound's potential role in managing obesity through appetite suppression and metabolic regulation .

| Parameter | Control Group | This compound Group |

|---|---|---|

| Initial Weight (g) | 30 ± 2 | 30 ± 2 |

| Final Weight (g) | 35 ± 3 | 32 ± 2 (p < 0.05) |

| Food Intake (g/day) | 15 ± 1 | 7 ± 0.5 (p < 0.01) |

Anticancer Activity

Research has demonstrated significant cytotoxic effects of this compound against various cancer cell lines. The compound's mechanism appears to involve apoptosis induction in tumor cells, making it a candidate for further development as a chemotherapeutic agent .

Comparative Analysis with Other Oleamides

To understand the unique properties of this compound, it is useful to compare it with other oleamides:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Oleamide | Contains a long-chain fatty acid | Known for sleep-inducing properties |

| Anandamide | Endogenous cannabinoid | Directly binds to cannabinoid receptors |

| N-(4-hydroxyphenyl)oleamide | Similar aromatic substitution | Hydroxyl group may enhance solubility |

The unique methoxy substitution in this compound distinguishes it from these compounds, potentially influencing its pharmacological profile and receptor interactions.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)oleamide involves its interaction with multiple molecular targets. It is structurally related to endogenous cannabinoids and can bind to the CB1 receptor as a full agonist . Additionally, it inhibits calpain activity, providing neuroprotective effects against excitotoxicity-induced neuronal death . The compound also affects protein synthesis and causes leakage of intracellular components, contributing to its broad bioactivity .

Comparison with Similar Compounds

- N-oleoylethanolamide

- N-palmitoylethanolamide

- N-stearoylethanolamide

Comparison: N-(4-methoxyphenyl)oleamide is unique due to the presence of the 4-methoxyphenyl group, which imparts distinct chemical and biological properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-methoxyphenyl)oleamide, and how are reaction conditions optimized?

this compound is synthesized via a manganese-mediated reductive transamidation reaction. A validated protocol involves reacting N,N-diphenyloleamide with 4-nitroanisole in a solvent system of tetrahydrofuran (THF) and water under reflux. Purification is achieved using silica gel chromatography, yielding the compound as a brown amorphous solid. Key optimization parameters include stoichiometric ratios of reactants, solvent polarity, and reaction time. Structural confirmation is performed via 1H NMR (δ 7.6–6.8 ppm for aromatic protons) and 13C NMR (δ 170–165 ppm for amide carbonyl) .

Q. What analytical methods are routinely employed to characterize this compound?

Standard characterization includes:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm aromatic substitution patterns and amide bond integrity.

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., observed m/z 257.2845 matches theoretical C15H15NO3) .

- Infrared Spectroscopy (IR) : Peaks at ~1650 cm−1 (C=O stretch) and ~3300 cm−1 (N-H stretch) .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data when characterizing this compound derivatives?

Discrepancies in NMR or mass spectra may arise from impurities, tautomerism, or solvent effects. Mitigation strategies include:

- Multi-Technique Validation : Cross-checking with HRMS and elemental analysis to confirm molecular composition.

- Variable Temperature NMR : To detect dynamic processes (e.g., rotamers) influencing spectral splitting .

- Crystallography : Single-crystal X-ray diffraction for unambiguous structural assignment when synthetic yields permit .

Q. What experimental designs are recommended to analyze the thermal stability and decomposition pathways of this compound?

Thermal behavior is assessed using:

- Thermogravimetric Analysis (TGA) : To determine decomposition onset temperatures (e.g., sharp single-stage decomposition above 300°C observed in oleamide analogs) .

- Differential Scanning Calorimetry (DSC) : Identifies phase transitions (e.g., endothermic peaks correlating with mesophasic changes in gel matrices) .

- Isothermal Studies : To model kinetic parameters (activation energy, degradation mechanisms) under controlled atmospheres .

Q. How can reaction yields be improved in the synthesis of this compound derivatives?

Yield optimization involves:

- Catalyst Screening : Testing transition-metal catalysts (e.g., Mn, Fe) for reductive amination efficiency.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance solubility of nitroarene precursors.

- Additive Use : Bases like K2CO3 or phase-transfer agents to accelerate intermediate formation .

Q. Methodological Notes

- Contradiction Handling : When conflicting data arise (e.g., NMR shifts vs. computational predictions), prioritize empirical validation using orthogonal techniques .

- Thermal Analysis : For gel-based studies, ensure consistent heating rates (e.g., 10°C/min) in TGA-DSC to avoid artifacts from non-equilibrium states .

Properties

Molecular Formula |

C25H41NO2 |

|---|---|

Molecular Weight |

387.6 g/mol |

IUPAC Name |

(Z)-N-(4-methoxyphenyl)octadec-9-enamide |

InChI |

InChI=1S/C25H41NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25(27)26-23-19-21-24(28-2)22-20-23/h10-11,19-22H,3-9,12-18H2,1-2H3,(H,26,27)/b11-10- |

InChI Key |

GVVBDSXGTXGHEV-KHPPLWFESA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)NC1=CC=C(C=C1)OC |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NC1=CC=C(C=C1)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.